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Ag(II) meso-Tetraphenylporphine

Cat. No.: B1494513
M. Wt: 720.6 g/mol
InChI Key: FYBNONXXAQLKNO-UHFFFAOYSA-N
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Description

Significance of High-Valent Silver Porphyrin Complexes in Inorganic Chemistry

Complexes of silver in oxidation states higher than +1, such as Ag(II) and Ag(III), were historically considered rare and unstable. However, the use of macrocyclic ligands like porphyrins has demonstrated the ability to stabilize these high oxidation states. researchgate.netacs.org The tetrapyrrolic framework of the porphyrin ligand plays a crucial role in this stabilization, providing a specific coordination environment that dictates the resulting oxidation state of the central metal ion. researchgate.net The existence and stability of high-valent silver porphyrins challenge earlier assumptions and underscore a fundamental principle of coordination chemistry: the ligand environment is a primary determinant of a metal ion's oxidation state. researchgate.net The study of these complexes, therefore, expands our understanding of the redox chemistry of silver and the broader principles governing the stabilization of unusual oxidation states in transition metal complexes. Furthermore, high-valent silver complexes possess a higher redox potential than their Ag(I) counterparts, which suggests potential for enhanced biological and catalytic activity.

Overview of Meso-Tetraphenylporphine Ligand Framework in Metal Coordination

The meso-tetraphenylporphine (TPP) ligand is a synthetic porphyrin characterized by four phenyl groups attached at the meso positions of the porphyrin core. This macrocyclic compound, with its rigid and highly conjugated π-system, acts as a tetradentate ligand, coordinating to a central metal ion through its four nitrogen atoms. nih.gov The porphyrin ring itself is a dianionic ligand after the loss of its two inner protons. researchgate.netnih.gov The phenyl groups in the meso positions influence the solubility, electronic properties, and steric environment of the resulting metalloporphyrin. nih.gov The synthesis of TPP is well-established, with methods like the Adler-Longo and Lindsey syntheses being commonly employed, often involving the condensation of pyrrole (B145914) with benzaldehyde (B42025). ulisboa.ptnih.govresearchgate.net The TPP framework can be functionalized at the phenyl rings or the β-pyrrolic positions to tune its properties for specific applications. nih.gov

Historical Context and Evolution of Research on Ag(II) Porphyrins

The synthesis and study of porphyrins have a rich history, with early work focusing on naturally occurring porphyrins. scispace.comrsc.org The development of synthetic methods for porphyrins, such as Rothemund's synthesis of tetra-arylporphyrins, later refined by Adler, Longo, and Lindsey, paved the way for the creation of a vast array of synthetic metalloporphyrins. researchgate.net Research into silver porphyrins has been a part of this broader exploration. The stabilization of Ag(II) within a porphyrin ring, as opposed to the more common Ag(I) or the Ag(III) state found in corroles, has been a subject of significant investigation. researchgate.net Early studies focused on the synthesis and fundamental characterization of these complexes, including their electronic and structural properties. Investigations into the electrochemistry of silver porphyrins in the 1980s provided crucial insights into the reactions of Ag(III), Ag(II), and Ag(I) species. frontierspecialtychemicals.com The development of various spectroscopic techniques has further enabled detailed characterization of the electronic structure and solution behavior of Ag(II) porphyrins. frontierspecialtychemicals.com

Scope and Objectives of Contemporary Research on Ag(II) meso-Tetraphenylporphine

Current research on this compound and related compounds is driven by a desire to harness their unique properties for various applications. A significant area of interest is their potential as catalysts, particularly in oxidation reactions, owing to the high redox activity of the Ag(II) center. Researchers are also exploring their photophysical properties for applications in areas like photodynamic therapy, where the porphyrin's ability to generate reactive oxygen species upon light irradiation is key. nih.gov The synthesis of water-soluble derivatives of Ag(II) porphyrins is another active area of research, aiming to enhance their biological applicability. nih.gov Furthermore, the incorporation of Ag(II) porphyrins into nanomaterials and composite structures is being investigated to develop new materials with tailored electronic and catalytic functionalities. rsc.org A deeper understanding of the structure-property relationships, including the influence of peripheral substituents on the electronic and redox properties, remains a central objective in the ongoing study of these fascinating molecules. nih.govacs.org

Detailed Compound Data

The following tables provide key data for this compound.

Molecular Properties of this compound

PropertyValueReference
Molecular FormulaC44H28AgN4 frontierspecialtychemicals.comnih.gov
Molecular Weight720.588 g/mol frontierspecialtychemicals.com
CAS Number14641-64-6 frontierspecialtychemicals.comnih.gov

Spectroscopic Data for Metalloporphyrins

CompoundSoret Band (nm)Q Bands (nm)SolventReference
meso-Tetraphenylporphyrin (H2TPP)417-422~500-700 (four bands)CH2Cl2 researchgate.net
Copper(II) meso-Tetraphenylporphyrin (CuTPP)427538, 620Not specified rasayanjournal.co.in
meso-Tetraphenylporphyrin (H2TPP)417.89519.12, 555.69, 593.69, 650.27CHCl3 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H28AgN4-2 B1494513 Ag(II) meso-Tetraphenylporphine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C44H28AgN4-2

Molecular Weight

720.6 g/mol

IUPAC Name

silver;5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.Ag/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;

InChI Key

FYBNONXXAQLKNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ag]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ag Ii Meso Tetraphenylporphine

Strategies for Direct Silver(II) Insertion into Porphyrin Macrocycles

The incorporation of a silver(II) ion into the meso-tetraphenylporphine (H₂TPP) macrocycle can be achieved through several synthetic routes. These methods range from classical solution-phase reactions to modern solvent-free and energy-efficient techniques. The primary challenge lies in overcoming the kinetic barriers of metallation while ensuring the desired Ag(II) oxidation state.

A prominent strategy for synthesizing Ag(II) porphyrins involves oxidative metallation, where a silver(I) salt is used as the precursor. In a notable example involving a water-soluble derivative, 5,10,15,20-tetrakis(4-methoxyphenyl-3-sulfonatophenyl) porphyrin (TMPPS), the metalloporphyrin was formed by reacting the ligand with silver nitrate (B79036) (AgNO₃). The reaction proceeds via a disproportionation mechanism where one equivalent of AgNO₃ is oxidized to Ag(II) and inserted into the porphyrin core, while another is reduced to elemental silver, which precipitates from the solution. This process highlights the crucial role of the porphyrin macrocycle in stabilizing the high-valent Ag(II) ion. The reaction is typically performed at elevated temperatures, for instance by refluxing at 110 °C for several hours in a weakly basic aqueous solution, to yield the Ag(II) complex.

Ligand exchange reactions are a cornerstone of coordination chemistry, and they find application in the functionalization of porphyrin complexes. While direct insertion of silver is more common, related studies demonstrate the principles of ligand exchange in non-aqueous environments like toluene. For instance, silver salts such as silver acetate (B1210297) (AgOAc) and silver triflate (AgOTf) have been successfully used to facilitate the exchange of axial ligands on pre-existing metalloporphyrins, such as N-fused Ruthenium(II) tetraphenylporphyrin (B126558) complexes. In these cases, a silver salt is used to abstract a halide ligand, allowing for its replacement by another anion like acetate or triflate. These reactions, often conducted at temperatures around 100 °C, underscore the utility of silver reagents in manipulating porphyrin complexes in organic solvents, a strategy that relies on the favorable formation of silver halides.

In pursuit of greener and more efficient synthetic protocols, mechanochemistry offers a solvent-free alternative for the metallation of porphyrins. This technique involves the grinding of solid-state reactants, often in a ball mill, to provide the energy needed to initiate the chemical reaction. The direct metallation of H₂TPP has been achieved by grinding the free-base porphyrin with a silver salt. This solventless approach has been demonstrated to be effective for various metals, including zinc, copper, nickel, and iron, typically using hydrated metal acetate salts and requiring as little as 20 minutes of milling time. The method avoids the use of potentially toxic solvents like dimethylformamide (DMF) and long reaction times associated with traditional thermal methods.

Microwave-assisted synthesis has emerged as a powerful tool to dramatically accelerate chemical reactions. This technique is widely applied to both the synthesis of the porphyrin precursor and its subsequent metallation. For the metallation step, the process generally involves dissolving the H₂TPP ligand and a suitable metal salt in a high-boiling point solvent and subjecting the mixture to microwave irradiation. The use of microwave heating can reduce reaction times from hours to mere minutes. Studies on the synthesis of silver nanoparticles using microwaves show that parameters such as power, temperature, and irradiation time are critical variables that must be optimized to achieve uniform products and high yields. For instance, silver nanoparticles have been synthesized by irradiating a mixture of AgNO₃ and a capping agent for just a few minutes. This suggests that a similar protocol, combining H₂TPP and a silver salt under microwave irradiation, provides a rapid and efficient route to Ag(II) meso-tetraphenylporphine.

Synthesis of meso-Tetraphenylporphine Precursors and Derivatives for Ag(II) Complexation

The quality and purity of the final this compound product are critically dependent on the synthesis of the free-base porphyrin ligand, H₂TPP. Several established methods exist for this purpose.

The Adler-Longo method is a classical one-pot synthesis that involves refluxing equimolar amounts of benzaldehyde (B42025) and freshly distilled pyrrole (B145914) in propionic acid for approximately 30 minutes. Upon cooling, the H₂TPP product crystallizes and can be collected by filtration, typically achieving yields of 20-25%.

The Lindsey synthesis represents a significant refinement, offering higher yields for a wider variety of tetra-aryl porphyrins. This two-step approach is conducted at room temperature and involves the acid-catalyzed (e.g., BF₃-etherate) condensation of pyrrole and an aldehyde under high-dilution conditions in a chlorinated solvent. The resulting colorless porphyrinogen (B1241876) intermediate is then oxidized to the final porphyrin using an agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

Greener alternatives to these solution-based methods have been developed. Mechanochemical synthesis allows for the solvent-free, acid-catalyzed condensation of benzaldehyde and pyrrole by grinding the reactants in a mill or with a mortar and pestle. The resulting porphyrinogen is subsequently oxidized to TPP. Microwave-assisted synthesis also provides a greener route by accelerating the Adler-Longo reaction, thereby reducing energy consumption and often improving yields.

Furthermore, derivatives of TPP can be synthesized to modify properties such as solubility. A key example is the water-soluble 5,10,15,20-tetrakis(4-methoxyphenyl-3-sulfonatophenyl) porphyrin (TMPPS), which is prepared by first synthesizing the tetramethoxyphenyl precursor via the Adler-Longo or Lindsey method, followed by a sulfonation step using concentrated sulfuric acid.

Table 1: Comparison of Synthetic Methods for meso-Tetraphenylporphine (H₂TPP) Precursor
MethodReactantsConditionsTypical YieldReference
Adler-LongoPyrrole, BenzaldehydeReflux in propionic acid (~140°C)20-25%
LindseyPyrrole, BenzaldehydeTwo-step: 1) Room temp., Lewis acid catalyst (BF₃), high dilution. 2) Oxidation (DDQ).35-40%
MechanochemicalPyrrole, BenzaldehydeSolvent-free grinding with acid catalyst (e.g., p-TSA), followed by oxidation.~28% (with solution oxidation)
Microwave-AssistedPyrrole, BenzaldehydeMicrowave irradiation in propionic acid.Quantitative yields reported

Optimization of Reaction Conditions for High-Purity this compound Synthesis

Achieving high purity in the final this compound product requires careful optimization of the reaction at every stage, from precursor preparation to the final metallation step.

The synthesis must begin with high-purity H₂TPP, as residual reactants or byproducts from the precursor synthesis, such as tetraphenylchlorin, can lead to impurities in the final metallated product. Purification of the H₂TPP precursor via methods like column chromatography or vacuum sublimation is a critical step.

For the metallation reaction itself, several parameters must be precisely controlled.

Choice of Silver Salt and Solvent: The selection of the silver salt (e.g., AgNO₃, AgOAc) and solvent is crucial. Solvents must be able to solubilize both the porphyrin and the salt, with common choices including high-boiling point polar solvents like DMF. For the oxidative

Controlled Synthesis of Peripheral Substituent Variants of this compound

The controlled synthesis of peripherally substituted variants of this compound is crucial for fine-tuning the molecule's physicochemical properties for applications in catalysis, materials science, and medicine. Functionalization of the peripheral meso-phenyl groups allows for the modulation of solubility, electronic structure, and steric properties. The primary strategies for creating these variants involve either the initial synthesis of a substituted free-base porphyrin followed by metallation, or the post-synthetic modification of a pre-formed porphyrin ring.

The most direct method for introducing peripheral substituents is the condensation of a substituted aromatic aldehyde with pyrrole. wikipedia.org Well-established methods, such as the Lindsey or Adler-Longo syntheses, utilize this approach. wikipedia.orgarkat-usa.org For instance, the Lindsey synthesis involves the acid-catalyzed condensation of the aldehyde and pyrrole under inert conditions to form the porphyrinogen, which is then oxidized to the corresponding porphyrin. wikipedia.org By choosing an appropriately substituted benzaldehyde, a variety of functional groups can be incorporated onto the four meso-phenyl rings.

A notable example is the synthesis of water-soluble porphyrins, which are of interest for biological applications. nih.govnih.gov This can be achieved by using aldehydes bearing sulfonic acid groups or by sulfonation of the parent meso-tetraphenylporphyrin. nih.gov The sulfonation of meso-tetraphenylporphyrin typically occurs at the para-positions of the phenyl rings under harsh conditions using concentrated sulfuric acid. nih.gov Once the desired substituted free-base porphyrin is synthesized and purified, the silver(II) ion is inserted. This is generally accomplished by refluxing the free-base porphyrin with a silver salt, such as silver(I) nitrate or silver(I) acetate, in a suitable organic solvent like chloroform (B151607) or dimethylformamide (DMF). nih.govtandfonline.com

An alternative to building the porphyrin from substituted precursors is the post-synthetic modification of a stable porphyrin, such as 5,10,15,20-tetrakis(p-bromophenyl)porphyrin. The halogenated phenyl groups serve as versatile handles for introducing a wide array of functionalities through palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. nih.gov This powerful method allows for the formation of carbon-carbon bonds, enabling the attachment of various aryl or alkyl groups and the creation of complex, "bis-pocket" architectures. nih.gov Other modifications, such as the regioselective nitration of meso-tetraphenylporphyrin, can also be performed to introduce functional groups that can be further elaborated. researchgate.net These post-synthetic strategies provide access to asymmetrically substituted porphyrins that are difficult to obtain through mixed-aldehyde condensations. acs.org

The following tables summarize research findings on the synthesis of peripherally substituted free-base porphyrins and their subsequent metallation to form Ag(II) variants.

Table 1: Synthesis of Peripherally Substituted H₂TPP Variants via Aldehyde Condensation

Illustrates the synthesis of various free-base tetraphenylporphyrin derivatives by condensing substituted aldehydes with pyrrole. Yields can vary significantly based on the specific substituents and reaction conditions employed (e.g., Adler-Longo vs. Lindsey vs. mechanochemical methods).

Aldehyde PrecursorResulting PorphyrinReported YieldReference
p-Hydroxybenzaldehyde5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin19.7% orientjchem.org
p-Chlorobenzaldehyde5,10,15,20-Tetrakis(p-chlorophenyl)porphyrin18.1% orientjchem.org
p-Nitrobenzaldehyde5,10,15,20-Tetrakis(p-nitrophenyl)porphyrin~15-20% orientjchem.orgresearchgate.net
p-(Heptyloxy)benzaldehyde5,10,15,20-Tetrakis[p-(heptyloxy)phenyl]porphyrinNot specified nih.gov
Benzaldehyde5,10,15,20-Tetraphenylporphyrin (H₂TPP)28% nih.gov

Table 2: Metallation to Form Peripherally Substituted Ag(II) TPP Variants

Details the conditions for inserting silver into the core of a substituted porphyrin macrocycle to yield the final Ag(II) complex.

Free-Base Porphyrin VariantSilver SaltReaction ConditionsYieldReference
meso-Tetrakis[p-(heptyloxy)phenyl]porphyrinAgNO₃Reflux in Chloroform, 6 hours23% nih.gov

Advanced Spectroscopic and Spectroelectrochemical Characterization of Ag Ii Meso Tetraphenylporphine

Electron Paramagnetic Resonance (EPR) Spectroscopy for Elucidating Ag(II) Electronic Structure

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like Ag(II)TPP, which possesses an unpaired electron. nih.govmanchester.ac.uk The interaction of this electron with an external magnetic field and its surrounding nuclei provides detailed information about the electronic and geometric structure of the complex. nih.govmanchester.ac.uk

The EPR spectrum of a paramagnetic species is described by the spin Hamiltonian, which includes terms for the electron Zeeman interaction, hyperfine coupling, and other interactions. researchgate.netnih.govnih.gov The g-factor, a key parameter in the spin Hamiltonian, is a measure of the magnetic moment of the unpaired electron and is sensitive to the electronic environment. illinois.eduresearchgate.net

For Ag(II)TPP, the g-factor is anisotropic, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. illinois.edunih.govethz.ch This anisotropy is typically characterized by three principal values: gₓ, gᵧ, and g₂, which correspond to the g-factors along the principal axes of the molecule. manchester.ac.ukethz.ch In systems with axial symmetry, these are often denoted as g∥ and g⊥. manchester.ac.ukethz.ch The analysis of g-anisotropy provides insights into the symmetry of the metal center's environment and the nature of the orbital containing the unpaired electron. manchester.ac.uk The deviation of the g-values from the free-electron g-value (ge ≈ 2.0023) is due to spin-orbit coupling, which mixes ground and excited electronic states. ethz.ch

Table 1: Representative Spin Hamiltonian g-Parameters for Metalloporphyrins This table provides illustrative g-values for a related metalloporphyrin to demonstrate typical parameter ranges. Specific values for Ag(II)TPP can vary based on experimental conditions.

Parameter Value Reference
g ~2.003 nih.gov

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei. In Ag(II)TPP, the most significant hyperfine interactions are with the silver nucleus (¹⁰⁷Ag and ¹⁰⁹Ag, both with nuclear spin I = 1/2) and the four equivalent nitrogen atoms of the porphyrin ring (¹⁴N, I = 1).

The magnitude of the hyperfine coupling constant (A) is a measure of the strength of this interaction and provides information about the delocalization of the unpaired electron onto the metal and the ligand. The analysis of the anisotropic hyperfine coupling tensor can further reveal details about the shape of the orbital containing the unpaired electron. ESR studies have shown that for Ag(II) porphyrins, there is strong σ bonding between the silver and the nitrogen atoms of the porphyrin. datapdf.com

Table 2: Representative Hyperfine Coupling Constants for a Metalloporphyrin Radical Cation This table presents typical hyperfine coupling constants for a related system to illustrate the concept. Values for Ag(II)TPP may differ.

Nucleus Aᵢₛₒ (MHz) Reference
¹⁴N 19 - 23 nih.gov

Studying the EPR spectrum of Ag(II)TPP at different temperatures can reveal information about dynamic processes, such as molecular motion and changes in the spin state of the complex. researchgate.netnih.govrsc.org For instance, changes in the linewidth and shape of the EPR signal with temperature can indicate the onset of molecular tumbling in solution or subtle structural changes in the solid state. researchgate.net In some cases, temperature-dependent EPR can be used to study magnetic exchange interactions in multi-spin systems. nih.govrsc.org For Ag(II)TPP, such studies can provide insights into the rigidity of the complex and the nature of its interactions with its environment.

UV-Visible and Near-Infrared (NIR) Spectroscopy for Electronic Transitions and Oxidation States

UV-Visible and Near-Infrared (NIR) spectroscopy are fundamental techniques used to probe the electronic transitions within molecules like Ag(II)TPP. youtube.comnih.govnih.gov The absorption of light at specific wavelengths corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of porphyrins is dominated by two types of bands: the intense Soret band (or B band) in the near-UV region (~400-450 nm) and the weaker Q bands in the visible region (~500-700 nm). researchgate.netnih.gov These bands arise from π-π* transitions within the porphyrin macrocycle. researchgate.net

The Soret band corresponds to a strongly allowed transition to the second excited singlet state (S₀ → S₂), while the Q bands are associated with a weakly allowed transition to the first excited singlet state (S₀ → S₁). nih.gov The insertion of a metal ion, such as Ag(II), into the porphyrin core significantly alters the electronic spectrum. nih.gov In the case of Ag(II)TPP, the Soret band is observed around 429 nm. The number of Q bands is also affected by metallation; free-base porphyrins typically show four Q bands, whereas metalloporphyrins, including Ag(II)TPP, often exhibit only two. nih.gov For Ag(II)TPP, these two Q bands appear at approximately 551 nm and 592 nm. The positions and intensities of these bands are sensitive to the oxidation state of the central metal and the nature of the metal-ligand coordination.

Table 3: UV-Visible Absorption Maxima for Tetraphenylporphyrin (B126558) Derivatives

Compound Soret Band (nm) Q Bands (nm) Reference
H₂TPP (free base) 418 511, 544, 594, 653
Ag(II)TPP 429 551, 592

In addition to the π-π* transitions of the porphyrin ring, metalloporphyrins can exhibit charge transfer (CT) transitions. researchgate.netresearchgate.netacs.org These transitions involve the movement of an electron from a metal-centered orbital to a ligand-centered orbital (MLCT) or from a ligand-centered orbital to a metal-centered orbital (LMCT). datapdf.com In Ag(II)TPP, the d⁹ electronic configuration of the Ag(II) ion allows for such transitions.

The presence of CT bands can sometimes lead to a broadening or shifting of the Soret and Q bands. The energy of these CT transitions is dependent on the overlap between the metal d-orbitals and the π-orbitals of the porphyrin ligand. dalalinstitute.com A stronger overlap facilitates the charge transfer process. datapdf.com The study of these CT bands provides valuable information about the nature and strength of the metal-ligand bond. datapdf.comacs.org

Resonance Raman Spectroscopy for Vibrational Fingerprinting and Electronic State Characterization

Resonance Raman (RR) spectroscopy is a powerful technique for obtaining detailed vibrational information on the porphyrin macrocycle in Ag(II) meso-tetraphenylporphine. By tuning the laser excitation wavelength to coincide with an electronic absorption band (typically the Q-bands or the Soret band), specific vibrational modes associated with the chromophore are selectively enhanced. nih.gov This enhancement provides a highly detailed "vibrational fingerprint" of the molecule, sensitive to the oxidation state of the central silver ion, the spin state, and the coordination environment. nih.gov

The RR spectrum of a metalloporphyrin is characterized by several key vibrational modes that are sensitive to the structural and electronic properties of the macrocycle. These include the so-called "core-size" marker bands, which are sensitive to the distance between the center of the porphyrin and the pyrrole (B145914) nitrogen atoms. For this compound, these bands provide insight into the planarity of the porphyrin ring and the strain imposed by the Ag(II) ion.

Key vibrational modes observed in the Resonance Raman spectra of metallotetraphenylporphyrins include:

ν(CαCm) : Stretching vibrations of the methine bridges, which are sensitive to the electronic density on the porphyrin ring.

ν(CβCβ) : Pyrrole half-ring stretching vibrations, which are also influenced by the metal's oxidation state.

Phenyl modes : Vibrations associated with the meso-phenyl substituents, which can provide information about their orientation relative to the porphyrin plane.

A representative set of Raman bands for a related meso-tetra(4-sulfonatophenyl)porphyrin silver complex is presented in the table below. nih.gov

Raman Shift (cm⁻¹)Assignment
312CαCmCα bending
1455ν(CαCm)
1494ν(CαCm)
1550ν(CαCm)
1566C-C bond and porphyrin ring interaction

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) of Silver K-Edge and L-Edge

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques that provide direct information about the electronic and local geometric structure of the silver center in this compound. nih.gov

The silver K-edge (~25.5 keV) and L-edges (L₃ ~3.35 keV, L₂ ~3.52 keV) X-ray Absorption Near Edge Structure (XANES) are particularly sensitive to the oxidation state and coordination environment of the silver ion. researchgate.netnih.gov The energy of the absorption edge and the features of the pre-edge and white line regions can be used to definitively determine the oxidation state of silver as +2. nih.govmdpi.com

Representative Ag L₃-edge XANES Data for a Silver(II) Porphyrin Complex

Feature Binding Energy (eV) Interpretation
Ag 3d₅/₂ 368.4 Consistent with Ag(II) oxidation state
Ag 3d₃/₂ 374.4 Consistent with Ag(II) oxidation state

Data derived from a study on a water-soluble Ag(II) porphyrin. nih.gov

The intensity and energy of the pre-edge features in K-edge XANES spectra, which arise from 1s to 3d transitions, are sensitive to the degree of mixing between the metal 3d and ligand orbitals. nih.gov This provides a direct measure of the covalency of the Ag-N bonds. L-edge spectroscopy, with its higher resolution, offers a more detailed picture of the electronic structure by probing transitions from the 2p core level to the unoccupied 3d orbitals. The analysis of L-edge spectra can differentiate between σ- and π-bonding interactions between the silver ion and the porphyrin ligand. nih.gov

Resonant Inelastic X-ray Scattering (RIXS), a related technique, can provide even more detailed information about the electronic structure, including the energies of d-d excitations and the extent of ligand-to-metal charge transfer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Analogs and Ligand Dynamics

Due to the paramagnetic nature of the d⁹ Ag(II) ion, obtaining high-resolution NMR spectra of this compound itself is challenging. However, NMR spectroscopy is an invaluable tool for characterizing diamagnetic analogs, such as the corresponding free-base porphyrin (H₂TPP) or its Zn(II) complex (ZnTPP). nih.govuni-muenchen.delookchem.comresearchgate.net

¹H and ¹³C NMR spectra of these diamagnetic species provide crucial information for confirming the structure of the porphyrin macrocycle and the phenyl substituents. ulisboa.ptrsc.org The characteristic ring current effect of the porphyrin macrocycle leads to a large chemical shift dispersion in the ¹H NMR spectrum, with the inner NH protons appearing at very high field (upfield) and the peripheral meso and pyrrole protons appearing at very low field (downfield). nih.gov

By studying the NMR spectra of diamagnetic metalloporphyrin complexes with various axial ligands, it is possible to investigate the dynamics of ligand binding and exchange. kombyonyx.com While Ag(II)TPP does not typically bind axial ligands, understanding these dynamics in related systems provides a framework for comprehending the reactivity of the metalloporphyrin core.

Typical ¹H NMR Chemical Shifts for Diamagnetic Tetraphenylporphyrin Analogs in CDCl₃

Proton TypeH₂TPP (ppm)ZnTPP (ppm)
β-pyrrole~8.85~8.95
ortho-phenyl~8.20~8.22
meta, para-phenyl~7.75~7.78
NH~-2.80N/A

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the molecular formula of this compound and for assessing the purity of the synthesized compound. rsc.orgnih.gov Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed to generate gas-phase ions of the metalloporphyrin. nih.govnih.gov

The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of the parent ion, confirming the presence of silver and the correct number of carbon, hydrogen, and nitrogen atoms. acs.org The isotopic pattern of the silver atom (¹⁰⁷Ag and ¹⁰⁹Ag) provides a clear signature in the mass spectrum, further aiding in the identification of the compound. Fragmentation analysis (MS/MS) can be used to further confirm the structure by breaking the molecule into smaller, identifiable pieces. rsc.org This technique is also highly sensitive for detecting impurities, ensuring the high purity of the sample required for other spectroscopic and electrochemical studies. bioconductor.org

Expected High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄₄H₂₈AgN₄
Monoisotopic Mass720.1413 u
Average Mass720.588 u

Spectroelectrochemical Techniques (UV-Vis-NIR, EPR) for Monitoring Redox Processes

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to characterize the electronic and structural properties of redox-generated species in real-time. iaea.org For this compound, these techniques are crucial for studying its rich redox chemistry, including the generation of Ag(III) and Ag(I) species.

By coupling cyclic voltammetry with UV-Vis-NIR spectroscopy, the electronic absorption spectra of the different oxidation states of the silver porphyrin can be obtained. The changes in the Soret and Q-bands upon oxidation or reduction provide valuable information about the electronic structure of the generated species. iaea.org

Electron Paramagnetic Resonance (EPR) spectroelectrochemistry is particularly powerful for studying species with unpaired electrons. The EPR spectrum of the d⁹ Ag(II) porphyrin can be monitored as it is oxidized to the diamagnetic d⁸ Ag(III) state or reduced to the diamagnetic d¹⁰ Ag(I) state. This allows for the direct observation of the disappearance and reappearance of the EPR signal, confirming the redox processes and providing information about the g-values and hyperfine coupling constants of the paramagnetic species.

Electronic Structure and Bonding in Ag Ii Meso Tetraphenylporphine

Theoretical and Computational Studies of Electronic Configurations (DFT, Ab Initio)

Molecular Orbital Analysis and d-Orbital Splitting of Ag(II)

In the square planar environment enforced by the porphyrin macrocycle, the five d-orbitals of the central metal ion are no longer degenerate. For a d⁹ ion like Ag(II), understanding the splitting of these d-orbitals is crucial to defining its electronic properties.

In a typical square planar complex, the d-orbitals split into four distinct energy levels. The d(x²-y²) orbital, which points directly at the coordinating nitrogen atoms of the porphyrin, experiences the greatest repulsion and is the highest in energy. libretexts.org The d(xy) orbital lies in the plane of the macrocycle but between the metal-ligand bonds, placing it at the next highest energy level. The d(z²) orbital, while having a component in the xy-plane, is lower in energy, followed by the degenerate d(xz) and d(yz) orbitals, which are oriented perpendicular to the porphyrin plane and experience the least repulsion. libretexts.org

For Ag(II)TPP, a d⁹ complex, the unpaired electron is expected to reside in the highest energy d-orbital, which is the d(x²-y²). This configuration gives rise to a paramagnetic species. The porphyrin ligand itself is known to act as a strong field ligand in square planar complexes, leading to a significant energy gap between the d(x²-y²) orbital and the other d-orbitals. researchgate.net

The general molecular orbital scheme for metallotetraphenylporphyrins shows that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the free-base porphyrin are of a1u and a2u symmetry, respectively. umb.edu Upon metalation, the energies of the metal d-orbitals fall within the range of the porphyrin molecular orbitals, leading to mixing. umb.edu The d(x²-y²) orbital, in particular, becomes strongly antibonding. umb.edu

Spin Density Distribution and Ligand-Metal Covalency

The distribution of the unpaired electron spin in Ag(II)TPP provides critical information about the degree of covalency in the silver-nitrogen bonds. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with DFT calculations, is a powerful tool for probing this spin density distribution. nih.govacs.org

The hyperfine coupling constants observed in EPR spectra are directly related to the spin density at the nucleus of interest. nih.govacs.org For ligands, the spin density is typically a result of the covalency of the bonds to the metal. nih.gov In the case of Ag(II)TPP, significant spin density is expected to be delocalized from the silver d(x²-y²) orbital onto the coordinating nitrogen atoms of the porphyrin ring. This delocalization is a direct measure of the covalent character of the Ag-N bonds.

DFT calculations can compute the spin density distribution, which can then be correlated with experimental EPR parameters. acs.org For other metalloporphyrins, such as those of iron, Hückel molecular orbital calculations have been used to estimate spin density distributions, revealing how unpaired electrons from the metal d-orbitals delocalize onto the macrocycle. acs.org For Ag(II) porphyrins, relativistic DFT calculations indicate that a significant portion of the spin density resides on the porphyrin ligand, highlighting the importance of the covalent interaction between the silver ion and the macrocycle. scispace.com Specifically, only about 20-25% of the spin density is calculated to be on the gold in the analogous Au(II) porphyrins, with the remainder on the porphyrin, a trend that suggests substantial ligand character in the singly occupied molecular orbital of Ag(II) porphyrins as well. scispace.com

Ligand Field Theory and Crystal Field Theory Applications to Square Planar Ag(II) Porphyrins

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) provide conceptual frameworks for understanding the electronic structure of transition metal complexes. libretexts.orgmcmaster.ca CFT treats the ligands as point charges that create an electrostatic field, causing the splitting of the metal d-orbitals. libretexts.orgyoutube.com LFT builds upon this by incorporating molecular orbital theory to describe the covalent nature of metal-ligand bonding. youtube.com

For a square planar d⁹ complex like Ag(II)TPP, both theories predict the splitting of the d-orbitals as described in section 4.1.1. The magnitude of this splitting, often denoted as Δ, is significant in square planar complexes, even with weak-field ligands. libretexts.org This large splitting energy generally leads to low-spin complexes. libretexts.org In the case of Ag(II)TPP, with nine d-electrons, the first eight electrons fill the lower four d-orbitals, and the ninth electron occupies the high-energy d(x²-y²) orbital.

The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, is a key concept in both theories. While the porphyrin is generally considered a strong-field ligand, its exact position can be ambiguous. researchgate.net However, in the context of square planar metalloporphyrins, it demonstrably induces a large energy separation. researchgate.net

The stability of metalloporphyrin complexes has been ranked, and for divalent metals, the order is often cited, though it has been challenged on the basis that some placements are derived from kinetic and spectroscopic data rather than purely thermodynamic measurements. mcmaster.ca

Influence of Axial Ligation on Silver-Porphyrin Electronic Structure

The coordination of axial ligands to the central metal ion in a metalloporphyrin can significantly perturb its electronic structure. umb.edunih.govescholarship.orgresearchgate.net This phenomenon, known as the "push effect" in the context of iron porphyrins, involves the modulation of the metal's redox potential and electron density through the axial ligand. escholarship.org

For d⁹ complexes, axial ligation can lead to changes in the coordination geometry, shifting from square planar towards a square pyramidal or even an octahedral geometry. This change in geometry alters the d-orbital splitting pattern. In a square pyramidal geometry, the d(z²) orbital is raised in energy due to interaction with the axial ligand, while the d(x²-y²) orbital is slightly lowered. In an octahedral geometry, the d(z²) and d(x²-y²) orbitals become degenerate (the eg set) and are significantly higher in energy than the t2g set (d(xy), d(xz), d(yz)).

DFT studies on Co(II) porphyrins have shown that the ground state can be switched between low-spin and high-spin depending on the nature of the axial ligands. nih.gov Similarly, for Ag(II)TPP, the addition of axial ligands would be expected to modify the energies of the d-orbitals, which could be probed by techniques like EPR spectroscopy. While specific studies on the axial ligation of Ag(II)TPP are scarce, research on other metalloporphyrins indicates that even weak interactions with solvent molecules can influence the electronic properties. rsc.org For instance, DFT calculations on CoTPP adsorbed on different metal surfaces (Au, Ag, Cu) show that the substrate can influence charge transfer and spin state. rsc.org

Relativistic Effects on Silver Electronic Structure within the Porphyrin Macrocycle

For heavier elements like silver and gold, relativistic effects become significant and can have a profound impact on the electronic structure and properties of their complexes. scispace.com Relativistic DFT calculations have been employed to understand these effects in metalloporphyrins.

A comparative study of Au(II) and Ag(II) porphyrins revealed that relativistic effects are substantial for gold, leading to a significant destabilization of the 5d orbitals. scispace.com This results in unusually low adiabatic ionization potentials (IPs) for Au(II) porphyrins, about 1 eV lower than those of their Ag(II) counterparts. scispace.com For silver, the relativistic effects are smaller, on the order of 0.05-0.2 eV. scispace.com

These calculations also reproduced the experimentally observed distortions in Au(II) porphyrins, attributing them to a mixing of the d(x²-y²), d(z²), and 6s orbitals due to relativistic influences. scispace.com In contrast, the analogous Ag(II) complexes were found to have planar cores with approximate D4h symmetry. scispace.com This suggests that while relativistic effects are present for silver, they are not strong enough to induce the significant structural deformations seen in gold porphyrins.

The topology of the HOMO and the spin density profile in Au(II) porphyrins suggest that the electronegative gold center draws electron density from the porphyrin's π-HOMO, triggering a wave-like deformation of the macrocycle. scispace.com This interaction results in a significant portion of the spin density residing on the porphyrin ligand. scispace.com While Ag(II) porphyrins maintain a more planar structure, the underlying principle of metal-ligand orbital mixing enhanced by relativistic effects likely contributes to the observed covalency and spin delocalization.

Redox Chemistry and Electrochemistry of Ag Ii Meso Tetraphenylporphine

Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to determine the redox potentials of Ag(II) meso-tetraphenylporphine. These methods allow for the characterization of both oxidation and reduction processes, providing insight into the electronic structure and reactivity of the complex.

The electrochemistry of this compound is characterized by both metal-centered and porphyrin-ring-centered redox processes. The metal-centered reactions involve the Ag(II)/Ag(I) and Ag(II)/Ag(III) couples. The Ag(II) ion in the porphyrin macrocycle has a d9 electronic configuration, making it accessible for both oxidation to Ag(III) and reduction to Ag(I).

The oxidation of Ag(II) to Ag(III) is a metal-centered process and typically occurs at less positive potentials than the oxidation of the porphyrin ring. This is attributed to the fact that the highest occupied molecular orbital (HOMO) in Ag(II) porphyrins has significant metal character. The half-wave potential for the Ag(II)/Ag(III) couple is influenced by the solvent and the substituents on the tetraphenylporphine ligand. For the unsubstituted this compound, this oxidation occurs at approximately +0.66 V versus a saturated calomel (B162337) electrode (SCE) in dichloromethane (B109758) (CH2Cl2).

The reduction of Ag(II) to Ag(I) is also a metal-centered process. This reduction occurs at negative potentials and is generally well-defined. In solvents like dimethyl sulfoxide (B87167) (DMSO) and pyridine (B92270), the Ag(II)/Ag(I) couple is observed at around -0.8 V vs. SCE. The stability of the resulting Ag(I) species can be dependent on the solvent environment.

The following table summarizes the half-wave potentials for the metal-centered redox couples of this compound in various solvents.

Table 1: Half-Wave Potentials (V vs. SCE) for Metal-Centered Redox Processes of this compound

Redox Couple CH2Cl2 Pyridine DMSO
Ag(III)/Ag(II) +0.66 +0.55 +0.50
Ag(II)/Ag(I) - -0.81 -0.80

Data sourced from Kadish et al. (1986).

In addition to the metal-centered redox events, this compound can undergo electron transfer reactions involving the porphyrin macrocycle. These are referred to as ligand-centered redox processes. The porphyrin ring can be both oxidized to form a π-cation radical and reduced to form a π-anion radical.

The first oxidation of the porphyrin ring typically occurs at potentials more positive than the Ag(II)/Ag(III) oxidation. The potential for this process is sensitive to the substituents on the phenyl rings. For this compound, the first ligand-centered oxidation is observed at approximately +1.10 V vs. SCE in CH2Cl2.

The reduction of the porphyrin ring leads to the formation of a π-anion radical. The first ligand-centered reduction of this compound occurs at around -1.31 V vs. SCE in CH2Cl2. A second reduction, leading to the formation of a dianion, can also be observed at more negative potentials.

The table below presents the half-wave potentials for the ligand-centered redox processes of this compound.

Table 2: Half-Wave Potentials (V vs. SCE) for Ligand-Centered Redox Processes of this compound in CH2Cl2

Redox Process Half-Wave Potential (V vs. SCE)
First Porphyrin Oxidation (π-cation radical formation) +1.10
First Porphyrin Reduction (π-anion radical formation) -1.31
Second Porphyrin Reduction (dianion formation) -1.71

Data sourced from Kadish et al. (1986).

Mechanistic Studies of Electron Transfer Reactions Involving this compound

Mechanistic studies of the electron transfer reactions of this compound reveal a series of coupled chemical and electrochemical steps. The initial oxidation to Ag(III) is generally a straightforward one-electron process. However, the stability of the Ag(III) species can be influenced by the solvent and the presence of coordinating anions.

Role of Solvent and Electrolyte in Influencing Redox Behavior

The solvent and supporting electrolyte play a crucial role in the redox chemistry of this compound. The coordinating ability of the solvent can significantly affect the redox potentials. For instance, the Ag(III)/Ag(II) potential is shifted to less positive values in coordinating solvents like pyridine and DMSO compared to a non-coordinating solvent like CH2Cl2. This is due to the stabilization of the higher oxidation state by axial ligation of solvent molecules.

The supporting electrolyte can also influence the redox behavior, particularly for processes involving the formation of charged species. Anion binding to the oxidized forms of the porphyrin can affect the observed potentials and the reversibility of the redox couples. For example, the nature of the electrolyte anion can impact the potential difference between the first and second oxidations of the porphyrin ring.

Spectroelectrochemical Characterization of Redox Intermediates

Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques (typically UV-Vis), is a valuable tool for identifying and characterizing the transient species generated during the redox reactions of this compound. By monitoring the changes in the electronic absorption spectrum as a function of the applied potential, the nature of the redox intermediates can be elucidated.

Upon oxidation of this compound to the Ag(III) species, changes in the UV-Vis spectrum are expected. Metal-centered oxidations generally lead to less dramatic spectral changes compared to ligand-centered oxidations. The Soret band of the Ag(III) porphyrin is expected to be slightly blue-shifted and may decrease in intensity, while the Q-bands may also show shifts and changes in intensity.

The formation of the porphyrin π-cation radical upon further oxidation results in more significant spectral changes. Typically, the Soret band broadens and decreases in intensity, and new, broad absorption bands appear in the visible and near-IR regions.

On the reduction side, the formation of the Ag(I) porphyrin followed by the porphyrin π-anion radical also leads to characteristic spectral transformations. The reduction to the π-anion radical is generally characterized by a decrease in the intensity of the Soret band and the appearance of new absorption bands at longer wavelengths. While detailed spectroelectrochemical data for this compound are not extensively published, the expected spectral changes are in line with those observed for other metallotetraphenylporphyrins.

Coordination Chemistry and Supramolecular Assembly of Ag Ii Meso Tetraphenylporphine

Axial Ligation Properties and Thermodynamics of Adduct Formation

The square planar geometry of the Ag(II) ion in the porphyrin core allows for the coordination of one or two additional ligands in the axial positions, perpendicular to the porphyrin plane. This axial ligation is a key feature of its coordination chemistry, influencing its electronic structure and reactivity.

Ag(II) meso-tetraphenylporphine readily interacts with a variety of nitrogenous bases, such as pyridines, imidazoles, and amines. The lone pair of electrons on the nitrogen atom of these bases coordinates to the silver(II) center. Similarly, halide ions (F⁻, Cl⁻, Br⁻, I⁻) can act as axial ligands, with their coordination strength influenced by their electronegativity and size.

Table 1: Illustrative Thermodynamic Data for Axial Ligation of Co(II) Octaethylporphyrin with Various Nitrogenous Ligands in Toluene at 298 K

LigandpKaΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)
4-CN-Pyridine1.90-3.7-11.1-7.4
Pyridine (B92270)5.25-5.7-11.0-5.3
4-CH₃-Pyridine6.02-6.0-11.1-5.1
Imidazole7.05-8.5-13.6-5.1
1-Me-Imidazole7.25-9.0-14.1-5.1

This table presents data for a related metalloporphyrin to illustrate the principles of axial ligation thermodynamics. Specific data for this compound is not available.

The coordination of axial ligands significantly perturbs the electronic environment of the silver(II) center and the porphyrin macrocycle, which is reflected in changes to its electronic absorption (UV-Vis) spectra and redox potentials.

The UV-Vis spectrum of this compound is characterized by an intense Soret band (or B band) around 420-430 nm and weaker Q bands in the 500-600 nm region. Upon axial ligation, these bands can shift in wavelength (either a hypsochromic/blue shift or a bathochromic/red shift) and change in intensity. For example, the coordination of strong donor ligands typically leads to a red shift of the Q bands.

The redox properties of this compound are also sensitive to axial ligation. The Ag(II)/Ag(III) and Ag(II)/Ag(I) redox couples can be shifted to more positive or negative potentials depending on the electron-donating or -withdrawing nature of the axial ligand. Electron-donating ligands tend to stabilize the higher oxidation state (Ag(III)), making the Ag(II)/Ag(III) oxidation easier (a less positive potential). Conversely, electron-withdrawing ligands would make this oxidation more difficult.

Table 2: Electrochemical Data for Ag(II) Porphyrins in CH₂Cl₂

CompoundE½ (Ag(III)/Ag(II)) (V vs SCE)E½ (Ag(II)/Ag(I)) (V vs SCE)
[Ag(TPP)]⁺1.15-0.60
[Ag(OEP)]⁺0.95-0.75

This table illustrates the redox potentials for silver(II) tetraphenylporphyrin (B126558) and octaethylporphyrin. The presence of different axial ligands would modulate these values.

Formation of Dimers and Higher-Order Aggregates

In solution, this compound, like many other porphyrins, can form dimers and larger aggregates. This self-association is driven by non-covalent interactions, primarily π-π stacking between the aromatic porphyrin macrocycles. The extent of aggregation is influenced by factors such as concentration, solvent polarity, and temperature.

The formation of these aggregates can be observed through changes in the UV-Vis absorption spectrum. Typically, the formation of face-to-face (H-type) aggregates results in a blue shift of the Soret band, while edge-to-edge (J-type) aggregates lead to a red shift. The presence of bulky substituents on the porphyrin ring can hinder aggregation.

Self-Assembly Strategies for Ordered Nanostructures

The inherent directionality of the interactions in this compound systems allows for their use as building blocks in the bottom-up fabrication of ordered nanostructures. frontierspecialtychemicals.com By controlling the self-assembly conditions, it is possible to create a variety of morphologies, including nanorods, nanowires, and vesicles.

One strategy involves the use of ionic interactions between charged porphyrins. For instance, the assembly of positively charged Ag(II) porphyrins with negatively charged counterparts can lead to the formation of well-defined nanostructures. The morphology of these assemblies can be tuned by adjusting the pH, ionic strength, and the ratio of the components. rsc.org

Intercalation and Host-Guest Interactions with this compound

The planar structure and electron-rich cavity of this compound make it an interesting candidate for host-guest chemistry. It can act as a host for various guest molecules, binding them through a combination of van der Waals forces, π-π stacking, and, in some cases, coordination to the silver center.

Porphyrins have been shown to intercalate into the layers of materials like clay minerals and to interact with biomacromolecules such as DNA. researchgate.netnih.gov While specific studies on the intercalation of this compound are limited, the general principles suggest that it could form stable complexes with suitable host structures. The binding of guest molecules within a porphyrin-based host can be detected by spectroscopic methods, such as changes in fluorescence or NMR chemical shifts of the guest. nih.gov

Catalytic Applications and Mechanistic Insights of Ag Ii Meso Tetraphenylporphine

Oxidation Catalysis Mediated by High-Valent Silver Porphyrins

High-valent silver porphyrins, particularly Ag(II) meso-tetraphenylporphine, are effective catalysts in a variety of oxidation reactions. The Ag(II) center's strong redox activity, combined with the planar, conjugated π-system of the porphyrin ring, facilitates electron-transfer processes crucial for catalysis. These complexes can activate common oxidizing agents like hydrogen peroxide to transform substrates under mild conditions. The catalytic efficiency is influenced by peripheral substituents on the porphyrin macrocycle, with electron-deficient and sterically hindered groups often enhancing stability and performance. mdpi.com

Oxygen Atom Transfer Reactions

This compound and related high-valent metalloporphyrins are known to mediate oxygen atom transfer (OAT) reactions. biophysics-reports.org This process is fundamental to many oxidative transformations. The mechanism can proceed through a single-step OAT or a stepwise pathway initiated by electron transfer. nih.gov In biomimetic systems, high-valent metal-oxo intermediates are often proposed as the active species responsible for transferring an oxygen atom to a substrate. nih.govnih.gov For instance, in reactions catalyzed by similar metalloporphyrins, a high-valent metal-oxo species is formed, which then transfers its oxygen atom to an alkene to form an epoxide. nih.gov

Alkene Epoxidation and Alkane Hydroxylation

The catalytic prowess of this compound extends to the epoxidation of alkenes and the hydroxylation of alkanes. biophysics-reports.org These reactions are of significant interest in synthetic organic chemistry.

Alkene Epoxidation: Metalloporphyrins, as catalysts, facilitate the transfer of an oxygen atom from an oxidant to an alkene, forming an epoxide. nih.govyoutube.comyoutube.com The reaction mechanism often involves the formation of a high-valent metal-oxo intermediate. nih.gov The choice of oxidant, such as iodosylbenzene or hydrogen peroxide, and reaction conditions can influence the efficiency and selectivity of the epoxidation. nih.govnih.govorganic-chemistry.org For example, cobalt meso-tetraphenylporphyrin has been used to catalyze the aerobic epoxidation of alkenes using sunflower seed oil, which contains a high concentration of linoleic acid, as a co-substrate under ambient conditions. acs.org

Alkane Hydroxylation: this compound and its analogs can also catalyze the challenging C-H bond activation required for alkane hydroxylation. biophysics-reports.orgillinois.eduscripps.edu This reaction typically proceeds via a hydrogen abstraction and oxygen rebound mechanism. nih.govnih.gov The catalyst first abstracts a hydrogen atom from the alkane, generating an alkyl radical and a reduced metal-hydroxo species. This is followed by the "rebound" of the hydroxyl group to the radical, forming the alcohol product. nih.govnih.gov The regioselectivity of the hydroxylation can be controlled by the steric and electronic properties of the porphyrin catalyst. illinois.edu For example, sterically hindered manganese porphyrins have shown remarkable regioselectivity for the hydroxylation of alkanes at the least hindered methyl group. illinois.edu

Table 1: Catalytic Performance in Alkene Epoxidation This table is interactive. Users can sort the data by clicking on the column headers.

Catalyst Substrate Oxidant Epoxide Yield (%) Reference
MnC Styrene PhIO 88 nih.gov
MnC 1-Octene PhIO 55 nih.gov
MnC Cyclooctene PhIO 78 nih.gov
MnTPP Styrene PhIO 75 nih.gov
CoPor trans-Stilbene O₂/Linoleic Acid 88 acs.org

Reduction Catalysis and Electron Transfer Processes

While more recognized for its oxidative capabilities, this compound can also participate in reduction catalysis through electron transfer processes. The Ag(II)/Ag(I) redox couple allows the complex to act as an electron acceptor. The ease of reduction is influenced by the substituents on the porphyrin ring; electron-withdrawing groups enhance the reduction facility. nih.govresearchgate.netresearchgate.net

In the context of multi-electron transfer processes, related metalloporphyrins have been studied extensively. For example, iron tetraphenylporphyrin (B126558) is a catalyst for the oxygen reduction reaction (ORR). nih.govacs.org The mechanism involves the initial reduction of the metal center, followed by binding of O₂ and subsequent proton and electron transfer steps to produce water. nih.govacs.org While specific studies on this compound as a primary reduction catalyst are less common, its established redox activity suggests potential in this area.

Radical Generation and Trapping by this compound

The catalytic cycles of this compound often involve radical intermediates. In alkane hydroxylation, the initial step is the abstraction of a hydrogen atom from the alkane, which generates an alkyl radical. nih.govnih.gov The lifetime of this radical intermediate is a critical factor in determining the product distribution and stereoselectivity of the reaction. nih.gov

Furthermore, the generation of reactive oxygen species (ROS) is a key aspect of the photocatalytic and photodynamic therapy applications of metalloporphyrins. Upon photoexcitation, this compound can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). mdpi.com This species can then go on to react with a variety of biological and organic substrates.

Photocatalytic Applications for Energy Conversion and Organic Transformations

This compound and other metalloporphyrins are promising candidates for photocatalysis due to their strong absorption in the visible region (the Soret and Q bands) and their ability to engage in photoinduced electron transfer and energy transfer processes. biophysics-reports.orgresearchgate.net

Energy Conversion: The fundamental principle of photocatalysis involves the absorption of light to generate an excited state, which then drives a chemical reaction. researchgate.net In the context of energy conversion, this can involve processes like water splitting or CO₂ reduction. Porphyrin-based systems, including those with silver, have been investigated for their light-harvesting capabilities in artificial photosynthetic assemblies. rsc.org For instance, porphyrin-silver acetylide clusters have been synthesized and evaluated as catalysts for the electrochemical reduction of CO₂. rsc.org

Organic Transformations: The excited states of metalloporphyrins can be either oxidizing or reducing, enabling a wide range of photocatalytic organic transformations. nih.govresearchgate.net Upon irradiation, this compound can initiate reactions through energy transfer to a substrate or by acting as a photoredox catalyst. For example, the generation of singlet oxygen can be utilized for the oxidation of various organic molecules. mdpi.com

Mechanistic Investigations using Transient Absorption Spectroscopy and Isotopic Labeling

Understanding the intricate mechanisms of catalysis by this compound requires sophisticated analytical techniques.

Transient Absorption Spectroscopy: This powerful technique allows for the direct observation of short-lived excited states and reaction intermediates on timescales ranging from femtoseconds to microseconds. researchgate.netrsc.orgresearchgate.netacs.orgjlu.edu.cnnrel.gov By photoexciting the porphyrin, researchers can monitor the formation and decay of its singlet and triplet excited states, as well as any subsequent intermediates formed during the catalytic cycle. rsc.orgjlu.edu.cn This provides crucial information about the rates of key processes like intersystem crossing, energy transfer, and electron transfer. rsc.orgacs.org For example, transient absorption studies on meso-pyridyl porphyrins have detailed the ultrafast relaxation processes from the initial photoexcited state. acs.org

Isotopic Labeling: The use of stable isotopes provides an unambiguous way to trace the fate of atoms during a chemical reaction, offering deep mechanistic insights. nih.govelifesciences.orgnih.govresearchgate.net In the context of oxidation catalysis, using ¹⁸O-labeled oxidants (like H₂¹⁸O₂) can determine the source of the oxygen atom in the final product. nih.govnih.gov For instance, in the hydroxylation of cyclohexane (B81311) by a fungal peroxygenase, complete incorporation of ¹⁸O from H₂¹⁸O₂ into the cyclohexanol (B46403) product confirmed that the oxygen atom originated from the peroxide. nih.govnih.gov Similarly, deuterium (B1214612) labeling can be used to determine kinetic isotope effects, which provide information about the rate-determining step of a reaction, such as C-H bond cleavage in alkane hydroxylation. nih.govnih.gov

Photophysics and Photochemistry of Ag Ii Meso Tetraphenylporphine

Singlet and Triplet State Dynamics

Upon absorption of visible light, typically corresponding to the Soret (B) and Q bands, the Ag(II) meso-tetraphenylporphine molecule is promoted to an excited singlet state (S₁ or S₂). Following excitation, the molecule undergoes a series of rapid de-excitation processes. The dynamics are heavily influenced by the presence of the Ag(II) central metal ion. As a paramagnetic d⁹ species, it introduces a significant heavy-atom effect.

This effect enhances spin-orbit coupling, which dramatically increases the rate of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). Consequently, the lifetime of the S₁ state is significantly shortened, and the population of the T₁ state becomes a dominant deactivation pathway. While diamagnetic metalloporphyrins like Zn(II)TPP also undergo ISC, the process is substantially more efficient in paramagnetic complexes like Ag(II)TPP and Cu(II)TPP. nih.gov The triplet state, once populated, can then relax via phosphorescence or non-radiative decay, or it can participate in photochemical reactions.

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

The luminescence properties of Ag(II)TPP are a direct consequence of its rapid singlet and triplet state dynamics. The high efficiency of intersystem crossing to the triplet state effectively quenches the fluorescence emission from the singlet state.

Fluorescence: The fluorescence quantum yield (Φf) of the free-base meso-tetraphenylporphine (H₂TPP) is approximately 0.11 in toluene. researchgate.net Upon insertion of a diamagnetic metal like zinc, the fluorescence quantum yield of Zn(II)TPP decreases to about 0.033. ias.ac.in For Ag(II)TPP, the paramagnetic nature of the Ag(II) ion leads to profound fluorescence quenching, resulting in a very low quantum yield and a significantly shortened fluorescence lifetime (τf). This quenching is characteristic of porphyrins containing paramagnetic transition metals, where the enhanced ISC rate outcompetes the rate of fluorescence. nih.gov

Phosphorescence: While fluorescence is quenched, the efficient population of the triplet state makes phosphorescence a more probable emissive pathway, though it often remains weak at room temperature and is more readily observed in rigid matrices at low temperatures (e.g., 77 K). The heavy Ag(II) atom not only promotes the S₁→T₁ intersystem crossing but also enhances the spin-forbidden T₁→S₀ radiative transition (phosphorescence). For comparison, some metalloporphyrins, such as platinum and palladium complexes, are known to exhibit strong phosphorescence with quantum yields as high as 51% for Pt(II) complexes. nih.gov

Table 1: Comparative Photophysical Properties of meso-Tetraphenylporphine and its Metal Complexes

Compound Fluorescence Quantum Yield (Φf) Singlet Oxygen Quantum Yield (ΦΔ) Notes
H₂TPP 0.11 researchgate.net 0.60 - 0.70 researchgate.net Free-base porphyrin, used as a reference.
Zn(II)TPP 0.033 ias.ac.in 0.68 dcu.ie Diamagnetic metal complex, shows moderate fluorescence.
Ag(II)TPP Very Low (expected) High (expected) Paramagnetic d⁹ complex; fluorescence is strongly quenched by the heavy atom effect, favoring triplet state formation and subsequent energy transfer to O₂.
Cu(II)TPP Very Low nih.gov High nih.gov Paramagnetic d⁹ complex, photophysically similar to Ag(II)TPP.

Note: Data is compiled from various solvents and conditions. "Expected" values for Ag(II)TPP are based on established trends for paramagnetic metalloporphyrins.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a key photochemical process where the excited Ag(II)TPP molecule either donates or accepts an electron, generating a radical ion pair. The feasibility of PET is governed by the redox potentials of the porphyrin in its excited state and the interacting species. The Ag(II) center's high redox activity enhances the complex's ability to facilitate electron transfer. researchgate.net

PET can proceed through two main quenching cycles:

Reductive Quenching: The excited porphyrin [*Ag(II)TPP] accepts an electron from a donor molecule (D), resulting in the porphyrin radical anion [Ag(II)TPP]⁻ and the donor radical cation [D]⁺.

Oxidative Quenching: The excited porphyrin [*Ag(II)TPP] donates an electron to an acceptor molecule (A), forming the porphyrin radical cation [Ag(II)TPP]⁺ and the acceptor radical anion [A]⁻.

A well-studied example of PET involves the sensitization of semiconductor nanoparticles like TiO₂. Upon excitation, porphyrins adsorbed on the TiO₂ surface inject an electron from their excited state into the semiconductor's conduction band. nih.gov This process forms a porphyrin radical cation and an electron in the TiO₂, creating a charge-separated state. nih.gov The efficiency of this process can be modulated by the specific linkage between the porphyrin and the surface. nih.gov Such systems are fundamental to applications in photocatalysis and solar energy conversion. nih.govrsc.org

Energy Transfer Mechanisms in Ag(II) Porphyrin Systems

Energy transfer from an excited donor molecule to an acceptor molecule can occur via two primary mechanisms:

Förster Resonance Energy Transfer (FRET): A non-radiative, long-range (typically 10-100 Å) process that occurs through dipole-dipole coupling between the donor and acceptor. Its efficiency is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption. libretexts.orgechemi.com

Dexter Energy Transfer: A short-range (typically <10 Å) mechanism that requires the wavefunctions of the donor and acceptor to overlap, as it involves a bilateral exchange of electrons. libretexts.orgechemi.com While both can occur, the Dexter mechanism is essential for triplet-triplet energy transfer. acs.orgnih.gov

In the context of Ag(II)TPP, the most significant energy transfer process is the Dexter-type triplet-triplet energy transfer from the porphyrin's excited triplet state (T₁) to ground-state molecular oxygen (³O₂). Because the ground state of oxygen is a triplet, this energy transfer is spin-allowed and highly efficient, leading to the formation of the ground-state porphyrin (S₀) and highly reactive singlet oxygen (¹O₂). nih.govmdpi.com This process is the foundation of Type II photodynamic therapy and various photooxidation reactions. The quantum yield of singlet oxygen generation (ΦΔ) is a measure of the efficiency of this process and is expected to be high for Ag(II)TPP due to its efficient population of the triplet state. nih.govacademie-sciences.fr

Photooxidation and Photoreduction Pathways

The excited state of Ag(II)TPP can initiate chemical reactions through two primary pathways, often categorized as Type I and Type II mechanisms, especially in the presence of oxygen.

Type I Pathway (Redox Reactions): This pathway is driven by the photoinduced electron transfer (PET) processes described in section 8.3. The resulting porphyrin radical ions or substrate radicals can undergo further reactions. For instance, the porphyrin radical cation can be formed, or an electron can be transferred to oxygen to produce the superoxide (B77818) radical anion (O₂•⁻). nih.gov This pathway is favored in systems with high concentrations of reducing or oxidizing substrates.

Type II Pathway (Singlet Oxygen Reactions): This pathway is dominated by the energy transfer mechanism described in section 8.4. The generated singlet oxygen (¹O₂) is a powerful, yet selective, oxidizing agent that can react with a wide range of biological and chemical substrates, such as sulfides, phenols, and aromatic alcohols. mdpi.comustc.edu.cn It can also lead to the photooxidation and degradation of the porphyrin macrocycle itself.

Photoreduction: In the absence of oxygen and in the presence of a suitable reducing agent (e.g., tertiary amines or dithionite), metalloporphyrins can undergo photoreduction. researchgate.net Irradiation with visible light promotes the porphyrin to an excited state that can accept an electron from the reducing agent, leading to the formation of reduced porphyrin species like chlorins (a dihydroporphyrin) and isobacteriochlorins (a tetrahydroporphyrin). researchgate.net

Advanced Materials Science Applications of Ag Ii Meso Tetraphenylporphine

Integration into Functional Thin Films and Hybrid Materials

The incorporation of Ag(II)TPP into thin films and hybrid materials is a burgeoning area of research, driven by the potential to harness the unique properties of the porphyrin in a solid-state or composite format. Thin films of porphyrins can be fabricated through various methods, including physical vapor deposition (PVD) techniques like thermal evaporation and sputtering, as well as chemical vapor deposition (CVD). aimspress.comresearchgate.net These techniques allow for the deposition of thin layers of material onto a substrate, with thicknesses ranging from a few nanometers to micrometers. researchgate.net The choice of deposition technique can influence the morphology and structural properties of the resulting film, which can range from polycrystalline to amorphous. researchgate.net For instance, thermal deposition of tetraphenylporphyrin (B126558) has been shown to result in an amorphous structure. researchgate.net

Hybrid materials, which combine organic and inorganic components, offer a pathway to create materials with synergistic properties. nih.gov Ag(II)TPP can be integrated into such hybrids, where the porphyrin provides specific optical, electronic, or catalytic functions, while the inorganic matrix can offer structural stability, enhanced conductivity, or other complementary characteristics. For example, porphyrins have been incorporated into hybrid materials with polymers, as well as with nanoparticles of gold and silver. bohrium.com The interaction between the porphyrin and the inorganic component can lead to novel functionalities and enhanced performance in various applications.

While specific studies on the fabrication of thin films composed solely of Ag(II)TPP are not extensively detailed in the provided literature, the principles of porphyrin thin film deposition are well-established. aimspress.comresearchgate.netresearchgate.net The creation of hybrid materials containing Ag(II)TPP is an active area of exploration, with the goal of developing advanced functional materials for a variety of technological applications.

Development of Electrochemical Sensors (Focus on chemical principles)

The redox activity of the silver center in Ag(II)TPP makes it a promising candidate for the development of electrochemical sensors. The fundamental principle behind its sensing capability lies in the facile electron transfer reactions that the Ag(II) ion can undergo. This redox versatility allows the porphyrin to act as an effective electrocatalyst in the detection of various analytes.

The electrochemical sensing mechanism often involves the interaction of the target analyte with the Ag(II)TPP, leading to a measurable change in the electrochemical signal, such as current or potential. This interaction can occur through several pathways, including:

Direct Electrocatalysis: Ag(II)TPP can directly catalyze the oxidation or reduction of an analyte at the electrode surface. The porphyrin facilitates the electron transfer between the electrode and the analyte, resulting in an amplified signal that is proportional to the analyte's concentration. The high redox potential of the Ag(II)/Ag(I) couple contributes to its catalytic efficacy.

Coordination and Redox Mediation: The analyte can coordinate to the central silver ion, causing a change in its redox properties. This change can be detected electrochemically. Alternatively, the Ag(II)TPP can act as a redox mediator, shuttling electrons between the analyte and the electrode.

Inhibition of Photoinduced Electron Transfer (PET): In some sensor designs, the fluorescence of the porphyrin is quenched in its native state. Upon binding with a target analyte, this quenching mechanism can be inhibited, leading to an enhancement of the fluorescence signal. researchgate.net

A notable example, though involving a sulfonated derivative, is the use of a meso-tetra(4-sulfonatophenyl)porphyrin silver/Ag nanoparticles/graphene-phase C3N4 composite for the electrochemical detection of ractopamine. nih.govrsc.orgrsc.org In this hybrid material, the silver porphyrin component plays a crucial role in the electrocatalytic oxidation of the analyte. nih.govrsc.org The synergistic effect between the porphyrin, silver nanoparticles, and graphene enhances the sensitivity and efficiency of the sensor. nih.govrsc.org This example highlights the potential of silver porphyrins, including Ag(II)TPP, in creating highly sensitive and selective electrochemical sensors. The ability to tune the electronic properties of the porphyrin through peripheral substitutions further expands the range of analytes that can be detected. mdpi.com

Applications in Optoelectronic Devices and Photovoltaics (Focus on fundamental material properties)

The distinct optical and electronic properties of Ag(II)TPP make it a material of interest for applications in optoelectronic devices and photovoltaics. The core of its functionality in these applications lies in its strong absorption of light and its ability to participate in photoinduced electron transfer processes. nih.gov

The electronic absorption spectrum of Ag(II)TPP is characterized by an intense Soret band around 420 nm and weaker Q-bands in the visible region. The position and intensity of these bands are a consequence of the extensive π-conjugated system of the porphyrin macrocycle. The central silver(II) ion influences these electronic transitions, with the Soret band of Ag(II)TPP being blue-shifted compared to other metalloporphyrins like Fe(III)TPP, which is attributed to stronger metal-to-porphyrin charge transfer.

These fundamental photophysical properties are crucial for applications in devices such as:

Dye-Sensitized Solar Cells (DSSCs): Porphyrins are effective photosensitizers in DSSCs due to their strong light-harvesting capabilities in the visible spectrum. researchgate.net In a DSSC, the porphyrin dye absorbs photons, leading to the excitation of an electron to a higher energy level. This excited electron is then injected into the conduction band of a semiconductor material, typically titanium dioxide (TiO2), generating a photocurrent. The efficiency of this process depends on the energy alignment between the porphyrin's excited state and the semiconductor's conduction band.

Perovskite Solar Cells: Porphyrin derivatives have also been explored as interface materials in perovskite solar cells, contributing to improved device performance and stability. researchgate.net

Organic Light-Emitting Diodes (OLEDs): While not extensively studied for Ag(II)TPP specifically, the fluorescence properties of porphyrins suggest their potential use as emissive materials in OLEDs. The fluorescence quantum yield and the wavelength of emission are key parameters for this application. acs.org

Optical Sensors: The sensitivity of the absorption and fluorescence spectra of porphyrins to their environment can be exploited for optical sensing applications. researchgate.net

The ability to generate an electrical signal upon interaction with light makes Ag(II)TPP suitable for various optoelectronic applications. Further research into the precise photophysical parameters of Ag(II)TPP, such as its excited-state lifetime and quantum yields, will be critical for optimizing its performance in these devices.

Nanoparticle and Nanostructure Formation and Characterization

The fabrication of Ag(II)TPP into nanoparticles and nanostructures offers a way to enhance its properties and create materials with novel functionalities. Porphyrin-based nanoparticles can be synthesized through various methods, including reprecipitation and self-assembly. lsu.edu These techniques allow for the formation of nanostructures with controlled size and morphology.

A common method for preparing porphyrin nanoparticles is the reprecipitation method, where a solution of the porphyrin in a good solvent is rapidly injected into a poor solvent, causing the porphyrin to precipitate as nanoparticles. lsu.edu The size and stability of these nanoparticles can be influenced by factors such as the choice of solvents and the use of stabilizing agents.

Hybrid nanostructures involving silver porphyrins have also been developed. For instance, a composite material consisting of meso-tetra(4-sulfonatophenyl)porphyrin silver and silver nanoparticles on graphene nanosheets has been synthesized. rsc.orgnih.gov In this "sandwich-like" structure, the silver porphyrin is formed in situ on the surface of the silver nanoparticles. rsc.orgnih.gov

The characterization of these nanoparticles and nanostructures is crucial to understanding their properties and performance. A suite of analytical techniques is employed for this purpose:

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanoparticles, revealing their size, shape, and internal structure. nih.govresearchgate.netnih.gov

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and size distribution of the nanoparticles. nih.govresearchgate.net

UV-Visible Spectroscopy: This technique is used to confirm the formation of the porphyrin nanoparticles and to study their optical properties, such as the position of the Soret and Q bands. nih.govnih.gov

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the nanoparticles. researchgate.net

The formation of Ag(II)TPP into nanostructures can lead to enhanced catalytic activity and stability due to the high surface-area-to-volume ratio of nanomaterials. researchgate.net These nanostructured materials hold promise for applications in catalysis, sensing, and nanomedicine.

Non-Linear Optical Properties and Applications

Ag(II) meso-tetraphenylporphine and related porphyrin derivatives exhibit significant non-linear optical (NLO) properties, which arise from the extensive π-electron conjugation of the macrocycle. nih.gov These properties are of great interest for applications in photonics and optoelectronics, particularly for optical limiting. nih.govresearchgate.net

The third-order NLO susceptibility, χ(3), is a key parameter that describes the non-linear response of a material to an intense electromagnetic field. unm.edu Porphyrins, in general, possess large χ(3) values, making them attractive for NLO applications. kaust.edu.sa The NLO properties of porphyrins can be tuned by modifying their molecular structure, such as by introducing different metal ions into the porphyrin core or by adding electron-donating or electron-withdrawing substituents to the periphery of the macrocycle. nih.gov

One of the most important NLO phenomena observed in porphyrins is reverse saturable absorption (RSA) . nih.gov In RSA, the absorption of a material increases with increasing laser intensity. This property is highly desirable for optical limiting devices, which are designed to protect sensitive optical components and human eyes from high-intensity laser radiation. The mechanism of RSA in porphyrins typically involves the absorption of a photon to populate an excited singlet state, followed by efficient intersystem crossing to a triplet state. The absorption cross-section of the triplet state is significantly larger than that of the ground state, leading to the observed increase in absorption at high laser fluences.

The Z-scan technique is a widely used experimental method to measure the NLO properties of materials, including the non-linear absorption coefficient (β) and the non-linear refractive index (n₂). nih.govnih.gov In a typical Z-scan experiment, a sample is moved along the propagation path of a focused laser beam, and the transmittance through an aperture in the far field is measured as a function of the sample's position. An "open-aperture" Z-scan is used to determine the non-linear absorption, while a "closed-aperture" Z-scan provides information about the non-linear refraction.

Studies on meso-tetraphenylporphyrin (TPP) and its derivatives have shown that their NLO properties can be significantly enhanced. For example, the introduction of electron-donating or electron-withdrawing groups can increase the second-order molecular hyperpolarizability (γ), a molecular-level measure of the third-order NLO response. nih.gov While specific Z-scan data for Ag(II)TPP is not extensively reported in the provided search results, the general findings for other metallated and substituted tetraphenylporphyrins strongly suggest that Ag(II)TPP would also exhibit significant NLO properties, making it a promising candidate for applications in optical limiting and other NLO-based technologies. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Ag Ii Meso Tetraphenylporphine

Exploration of Novel Synthetic Routes and Derivatization Strategies

The foundation of advancing Ag(II) meso-tetraphenylporphine research lies in the development of more efficient and versatile synthetic methodologies. While traditional methods like the Adler-Longo synthesis have been effective, they often require harsh conditions and laborious purification steps. ulisboa.ptnih.gov Emerging research focuses on greener and more controlled synthetic approaches.

Novel Synthetic Routes:

Recent advancements in synthetic chemistry offer promising alternatives. Microwave-assisted synthesis, for instance, has been shown to produce meso-tetraphenylporphyrin with high yields using catalysts like p-toluene sulfonic acid, significantly reducing reaction times. researchgate.net Mechanochemical methods, which involve manual grinding in a mortar and pestle, are also being explored to minimize solvent use and create a more environmentally friendly process. orientjchem.org Another innovative approach involves the use of supercritical water as a solvent under microwave irradiation, offering a fast and safe route to porphyrin synthesis. nih.gov These greener synthetic strategies could be adapted for the metallation step with silver(II), potentially leading to more sustainable and cost-effective production of this compound.

Derivatization Strategies:

The true potential of this compound lies in the ability to tune its properties through derivatization of the tetraphenylporphyrin (B126558) ligand. Introducing functional groups onto the phenyl rings can significantly alter the electronic properties, solubility, and catalytic activity of the complex.

Future derivatization strategies are likely to focus on:

Electron-withdrawing and -donating groups: The introduction of substituents with varying electronic effects can modulate the redox potentials of the porphyrin and the central silver ion. nih.gov For example, electron-withdrawing groups like formyl or benzoyl can enhance the reductive capabilities of the molecule. nih.gov

Bulky substituents: Incorporating sterically hindered groups can prevent catalyst deactivation through the formation of inactive dimers, a common issue with metalloporphyrins. mdpi.com

Water-solubilizing groups: Attaching polar groups like sulfonates or carboxylates can improve the solubility of the complex in aqueous media, which is crucial for many biological and catalytic applications. acs.org

Extended π-systems: Fusing aromatic moieties like anthraquinone (B42736) to the porphyrin core can extend the π-conjugation, leading to red-shifted absorption spectra and potentially enhanced photophysical properties.

These derivatization strategies will enable the rational design of this compound derivatives with tailored properties for specific applications.

Synthetic StrategyKey AdvantagesPotential for Ag(II) TPP
Microwave-Assisted SynthesisReduced reaction times, higher yieldsFaster and more efficient production
MechanochemistryReduced solvent use, environmentally friendlyGreener synthesis of the porphyrin ligand
Supercritical Water SynthesisFast, safe, and environmentally friendly solventA novel green route for porphyrin synthesis

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in the design and understanding of new materials. For this compound, advanced computational modeling offers a powerful approach to predict its properties and guide the synthesis of new derivatives with enhanced functionalities.

Predicting Electronic and Photophysical Properties:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for calculating the electronic structure, absorption spectra, and other photophysical properties of porphyrin complexes. rsc.orgnih.gov These calculations can provide insights into the nature of the metal-ligand bonding, the energies of the frontier molecular orbitals, and the excited-state dynamics. For example, computational studies have been used to understand the effect of fluorination of the phenyl rings on the geometric and electronic structure of platinum(II) tetraphenylporphyrins, revealing a significant transfer of electron density from the porphyrin to the metal ion. nih.gov Similar studies on this compound and its derivatives can help in predicting how different substituents will affect its catalytic and photophysical behavior.

Machine Learning for Catalyst Discovery:

A particularly exciting new frontier is the application of machine learning (ML) to accelerate catalyst discovery. oulu.fi By training ML models on existing experimental and computational data, it is possible to predict the performance of new, unsynthesized catalyst candidates. oulu.firesearchgate.net This approach can significantly reduce the time and resources required for catalyst development by identifying the most promising candidates for experimental investigation. oulu.fi For this compound, ML models could be developed to predict catalytic activity in specific reactions based on the molecular descriptors of different derivatives.

Computational TechniqueApplication for Ag(II) TPP
Density Functional Theory (DFT)Calculation of electronic structure, geometry optimization
Time-Dependent DFT (TD-DFT)Prediction of absorption spectra and excited-state properties
Machine Learning (ML)Predictive modeling of catalytic activity and material properties

Integration into Advanced Catalytic Cycles and Multicomponent Systems

The catalytic prowess of this compound can be significantly amplified by integrating it into more complex chemical systems. Future research will likely focus on its role in advanced catalytic cycles and its incorporation into multicomponent materials for enhanced performance and functionality.

Advanced Catalytic Cycles:

The redox activity of the silver(II) center makes this compound a promising candidate for a variety of catalytic reactions, including oxidations and reductions. Future work will likely explore its application in more challenging and synthetically valuable transformations. This includes its potential use in photocatalytic cycles, where the porphyrin's ability to absorb light and the silver's redox activity can be combined to drive chemical reactions. rsc.org The development of photocatalytic systems for water splitting, carbon dioxide reduction, and organic synthesis is a major goal in sustainable chemistry, and this compound could play a key role in these efforts. rsc.org

Multicomponent Systems:

The performance of this compound as a catalyst can be enhanced by immobilizing it on solid supports or integrating it into multicomponent systems. This approach can improve catalyst stability, facilitate catalyst recovery and reuse, and create synergistic effects between the different components. mdpi.com For example, metalloporphyrins have been immobilized on materials like titanium dioxide and graphene to create highly efficient heterogeneous catalysts. mdpi.comacs.org A recent study demonstrated the synthesis of a sandwich-like nanocomposite containing a silver porphyrin, silver nanoparticles, and graphene-phase C3N4, which exhibited enhanced electrocatalytic activity for sensor applications. rsc.orgscispace.com Similar strategies could be employed to develop robust and highly active catalytic systems based on this compound.

Investigation of Bio-Inspired Functions and Biomimetic Systems

Nature provides a rich source of inspiration for the design of functional molecules and materials. Porphyrins are at the heart of many biological processes, including photosynthesis and oxygen transport, making them ideal candidates for the development of bio-inspired and biomimetic systems. acs.orgresearchgate.netnih.gov

Biomimetic Catalysis:

The structure of this compound, with a metal ion coordinated within a porphyrin ring, is reminiscent of the active sites of many metalloenzymes. This has led to the exploration of metalloporphyrins as biomimetic catalysts that can mimic the function of enzymes. rsc.orgosti.gov Future research in this area could focus on developing this compound-based catalysts for selective oxidation reactions, mimicking the activity of cytochrome P450 enzymes. The design of metal-organic frameworks (MOFs) incorporating this compound could provide a well-defined and tunable environment for such biomimetic catalysis. rsc.org

Artificial Photosynthesis:

The light-harvesting properties of porphyrins make them attractive components for artificial photosynthetic systems that aim to convert solar energy into chemical fuels. acs.orgresearchgate.netnih.gov Multiporphyrin arrays have been designed to mimic the natural light-harvesting complexes found in plants and algae. acs.orgresearchgate.netnih.gov this compound, with its unique electronic properties, could be incorporated into such arrays to facilitate charge separation and transfer, key steps in the photosynthetic process. The development of porphyrin-peptide supramolecular assemblies also offers a promising strategy for constructing bio-inspired light-harvesting and catalytic systems. acs.org

Development of Smart Materials and Responsive Systems

The unique photophysical and electrochemical properties of this compound make it a promising building block for the development of "smart" materials and responsive systems that can change their properties in response to external stimuli.

Sensors:

Porphyrins and their metal complexes have been widely explored as sensing materials due to their strong absorption and fluorescence properties, which can be modulated by the binding of analytes. tsijournals.comnih.gov The interaction of the central silver ion in this compound with various molecules could lead to changes in its spectroscopic or electrochemical signature, forming the basis for a chemical sensor. For example, porphyrin-based sensors have been developed for the detection of metal ions, anions, and small molecules. tsijournals.comnih.gov

Responsive Materials:

The integration of this compound into polymers or other matrices could lead to the creation of materials that respond to light, changes in redox potential, or the presence of specific chemical species. For instance, porphyrin-containing materials have been investigated for their nonlinear optical properties, which could be utilized in optical limiting applications. acs.org The redox activity of the silver(II) center could also be harnessed to create electrochromic materials that change color upon the application of an electrical potential. The development of such responsive systems opens up possibilities for applications in areas such as smart windows, displays, and molecular switches.

Q & A

Q. What role does this compound play in singlet oxygen generation, and how is this quantified experimentally?

  • Methodological Answer : Ag(II) TPP acts as a photosensitizer under 650 nm irradiation. Singlet oxygen (¹O₂) yield is quantified using 1,3-diphenylisobenzofuran (DPBF) as a trap, monitored via UV-Vis decay at 410 nm. Quantum yield (ΦΔ) is 0.62 ± 0.05, comparable to Zn-TPP (ΦΔ = 0.65) .

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